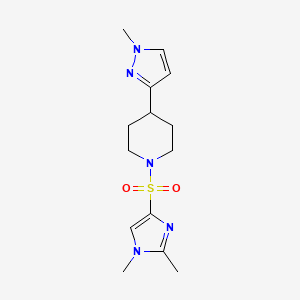

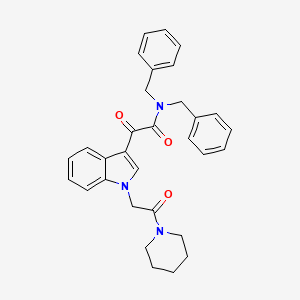

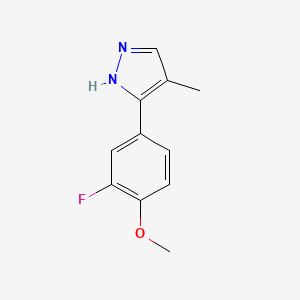

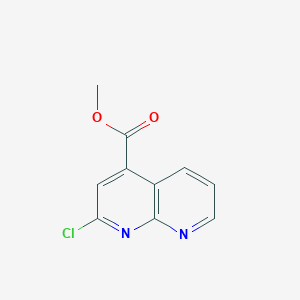

![molecular formula C23H25NO6S B3013441 N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-isopropoxybenzamide CAS No. 946298-31-3](/img/structure/B3013441.png)

N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-isopropoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-isopropoxybenzamide is a chemical entity that appears to be related to a class of compounds that exhibit various biological activities. While the specific compound is not directly studied in the provided papers, the papers do discuss related compounds and their properties, which can provide insights into the potential characteristics and behaviors of the compound of interest.

Synthesis Analysis

The synthesis of related compounds, such as the 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, involves multiple steps, starting with the treatment of secondary amines with 4-bromomethylbenzenesulfonyl chloride to obtain sulfonyl amines. These intermediates are then reacted with 2-furyl(1-piperazinyl)methanone in the presence of a base like K2CO3 and refluxed in acetonitrile to yield the final products. The synthesized compounds are confirmed using various spectroscopic methods such as EI-MS, IR, and 1H-NMR .

Molecular Structure Analysis

The molecular structure of related compounds is confirmed through spectral analysis. For instance, the 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives' structures were elucidated using EI-MS, IR, and 1H-NMR, which are standard techniques for determining the structure of organic compounds. These methods provide information about the molecular framework and the nature of substituents attached to the core structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that these molecules can participate in nucleophilic substitution reactions, where a bromomethyl group is displaced by a nitrogen-containing nucleophile. The reactivity of these compounds suggests that the this compound may also undergo similar reactions, given the presence of a sulfonyl group that could potentially be reactive towards nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their chromatographic behavior. For example, the retention characteristics of substituted N-ethylbenzamides in reversed-phase liquid chromatography were studied, and it was found that substituents at specific positions on the benzamide structure can significantly affect the retention time. This suggests that the physical properties such as solubility and the chemical properties like polarity of this compound could be influenced by its substituents .

The biological activity of related compounds also provides insight into the potential properties of the compound . For instance, certain derivatives showed significant inhibitory activity against enzymes like acetyl- and butyrylcholinesterase, and exhibited antibacterial activity against various strains. This implies that this compound may also possess similar biological properties .

Applications De Recherche Scientifique

Antimycobacterial Activity

- Research has shown that compounds related to N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-isopropoxybenzamide exhibit potential as antimycobacterial agents. For example, a study found that certain furyl-purines, structurally similar to this compound, demonstrated high antimycobacterial activity, low toxicity against mammalian cells, and effectiveness inside macrophages, making them promising candidates for antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).

Diagnostic Imaging

- Compounds structurally related to this compound have been utilized in diagnostic imaging. For instance, [11C]L-159,884, a related compound, has been used as a radiolabeled, nonpeptide angiotensin II antagonist for imaging angiotensin II, AT1 receptors (Hamill et al., 1996).

Alzheimer's Disease Research

- A study involving the synthesis of multifunctional amides related to this compound showed that these compounds have moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their potential use in Alzheimer's disease research (Hassan et al., 2018).

Enzyme Inhibitory Activity

- Research has demonstrated that certain derivatives of furyl-piperazinyl methanone, similar in structure to this compound, exhibit good enzyme inhibitory activity. This suggests their potential as therapeutic agents (Hussain et al., 2017).

Polymer Chemistry

- In the field of polymer chemistry, furyl derivatives have been explored for their potential in modifying ligand structures and improving catalyst properties. This research is relevant to the broader context of this compound (Yang, Xiong, & Chen, 2017).

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6S/c1-16(2)30-19-8-6-17(7-9-19)23(25)24-15-22(21-5-4-14-29-21)31(26,27)20-12-10-18(28-3)11-13-20/h4-14,16,22H,15H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEMMBQSRKNOFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-(2-bromobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3013358.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B3013360.png)

![2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B3013363.png)

![Methyl 2-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]acetate](/img/structure/B3013367.png)

![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B3013369.png)

![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine-1-carboxamide](/img/structure/B3013370.png)

![N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide](/img/structure/B3013379.png)